molecular formula C21H25NO3S B5397376 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol

4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol

Cat. No.: B5397376
M. Wt: 371.5 g/mol
InChI Key: ZRTKHHRVJUZODF-UHFFFAOYSA-N
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Description

4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a phenyl group and a phenylsulfonyl group attached to a decahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c23-21(17-9-3-1-4-10-17)15-16-22(20-14-8-7-13-19(20)21)26(24,25)18-11-5-2-6-12-18/h1-6,9-12,19-20,23H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTKHHRVJUZODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Decahydroquinoline Core: This can be achieved through the hydrogenation of quinoline derivatives under high pressure and temperature conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a suitable catalyst such as aluminum chloride.

    Sulfonylation: The phenylsulfonyl group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Known for its antimicrobial properties.

    2-phenylquinoline: Studied for its anticancer activities.

    1-phenylsulfonylpyrrole: Used in organic synthesis and medicinal chemistry.

Uniqueness

4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a decahydroquinoline core with phenyl and phenylsulfonyl groups makes it a versatile compound for various scientific and industrial applications.

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